![molecular formula C11H15BrO3 B14084445 1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene CAS No. 114605-42-4](/img/structure/B14084445.png)
1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-isopropoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for 1-bromo-3-isopropoxy-2,4-dimethoxybenzene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides or anhydrides for Friedel-Crafts acylation, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would introduce a nitro group onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound can be a precursor for the development of new drugs or therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-bromo-3-isopropoxy-2,4-dimethoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. In nucleophilic substitution, the bromine atom is a good leaving group, facilitating the replacement by nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-3-methylbutane: Different substitution pattern on the benzene ring.
1-Bromo-2-isopropyl-3,4-dimethoxybenzene: Similar structure but with different substituents .
Eigenschaften
CAS-Nummer |
114605-42-4 |
|---|---|
Molekularformel |
C11H15BrO3 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
1-bromo-2,4-dimethoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-7(2)15-11-9(13-3)6-5-8(12)10(11)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
BPCFAIVHGPTGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


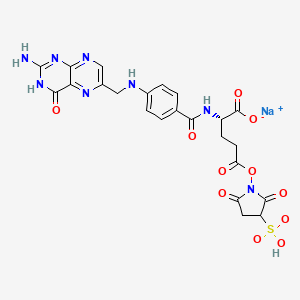
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
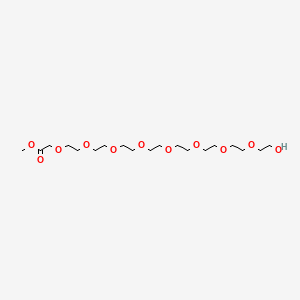

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
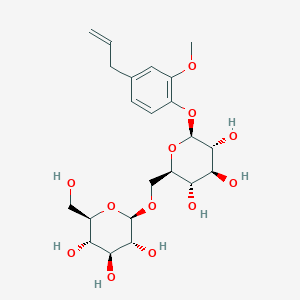

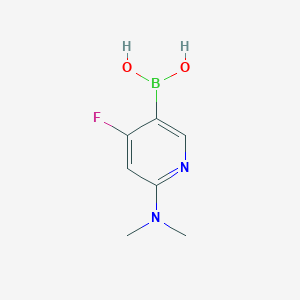
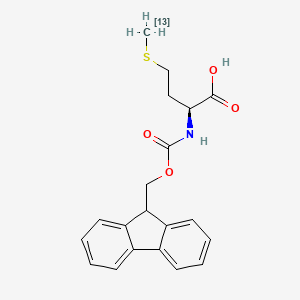
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
